molecular formula C14H10ClFO2 B566717 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid CAS No. 1261901-57-8

4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid

Cat. No.: B566717
CAS No.: 1261901-57-8
M. Wt: 264.68
InChI Key: SPPWCMVOZDTVIK-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid (CAS: 1261901-57-8) is a substituted biphenyl carboxylic acid with the molecular formula C₁₄H₁₀ClFO₂ and a molar mass of 264.68 g/mol . Structurally, it consists of a benzoic acid backbone substituted with a fluorine atom at position 2 and a 3-chloro-4-methylphenyl group at position 2. Its IUPAC name is 3'-chloro-3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid .

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWCMVOZDTVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690300
Record name 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-57-8
Record name 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of the chloro group to the phenyl ring.

    Methylation: Addition of the methyl group to the phenyl ring.

    Fluorination: Introduction of the fluorine atom to the benzoic acid moiety.

    Coupling Reaction: Combining the substituted phenyl ring with the benzoic acid moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 4-(3-Chloro-4-methylphenyl)-2-carboxybenzoic acid.

    Reduction: 4-(3-Chloro-4-methylphenyl)-2-hydrobenzoic acid.

    Substitution: 4-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the chloro, methyl, and fluorine groups can influence its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s physicochemical and biological properties are influenced by substituent positions and halogen/methyl group combinations. Key analogs include:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid 1261901-57-8 2-F, 4-(3-Cl-4-MePh) 264.68 Pharmaceutical intermediate
4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid 1262008-90-1 3-F, 4-(2-Cl-4-MePh) 264.68 Higher lipophilicity (log k)
4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid 926235-03-2 2-F, 4-(3,4-diClPh) 283.11 Enhanced metabolic stability
4-(2,3-Difluorophenyl)-2-fluorobenzoic acid 1261483-81-1 2-F, 4-(2,3-diFPh) 252.17 Potential CNS activity
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid 1261970-23-3 3-F, 4-(4-Cl-2-MeOPh) 280.68 Fluorescence applications

Key Observations :

  • Lipophilicity : The position of fluorine and chloro/methyl groups significantly impacts log k values. For example, the 3-fluoro isomer (CAS 1262008-90-1) exhibits higher lipophilicity than the 2-fluoro target compound due to steric and electronic effects .
  • Metabolic Stability: Dichlorophenyl analogs (e.g., 926235-03-2) resist biodegradation more effectively than mono-halogenated derivatives, as seen in studies on fluorobenzoic acid metabolites like 4-(1-carboxyethyl)-2-fluorobenzoic acid .
  • Biological Activity : Fluorine at position 2 (target compound) may enhance binding to GABA-A receptors compared to 3-fluoro analogs, as suggested by docking studies on similar thiosemicarbazide derivatives .

Environmental and Metabolic Behavior

  • Biodegradation : Fluorinated benzoic acids, including the target compound, exhibit resistance to microbial degradation. For instance, 4-(1-carboxyethyl)-2-fluorobenzoic acid (a metabolite of flurbiprofen) accumulates as a dead-end product due to inhibitory fluorocatechol intermediates .
  • Toxicity : Chlorinated analogs may generate toxic intermediates (e.g., 3-fluorocatechol), which inhibit enzymatic pathways .

Biological Activity

4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H10ClF O2, with a molecular weight of approximately 264.68 g/mol. Its structure includes a benzoic acid moiety substituted with a chloromethylphenyl group and a fluorine atom, which contributes to its unique reactivity and potential biological effects.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) can enhance the compound's binding affinity, thereby modulating various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes involved in metabolic processes, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines, particularly those associated with breast cancer. For instance, it has demonstrated significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line, with IC50 values indicating potent activity .

Case Studies

  • In Vitro Studies : A study assessing the compound's effects on various cancer cell lines found that it inhibited proliferation at low concentrations (IC50 values ranging from 0.5 to 5 nM). These findings were corroborated by TR-FRET and FP competitive assays, which confirmed its binding affinity to target proteins involved in cancer progression .
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may interfere with signaling pathways critical for tumor growth and metastasis. For example, it was found to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling during cancer metastasis .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
This compoundC14H10ClFO2Unique substitution patternAntimicrobial, anticancer
4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acidC14H10ClFO2Structural similarity enhances bioactivityPotential anti-inflammatory
4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acidC14H10ClFO2Different chloro positioning affects propertiesAntimicrobial properties

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